1-Benzyl-3-hydroxyacetylindole
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Overview
Description
1-Benzyl-3-hydroxyacetylindole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxyacetylindole can be synthesized through several methods, one of which involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone under acidic conditions to form the indole core . Another approach involves a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using readily available starting materials, such as aryl hydrazines and ketones, and employing efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-hydroxyacetylindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in indole chemistry, where different substituents can be introduced at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-Benzyl-3-hydroxyacetylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-Benzyl-3-hydroxyacetylindole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways can vary depending on the biological context and the specific derivatives of the compound .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
5-Fluoroindole: Used in medicinal chemistry for its antiviral and anticancer activities.
Uniqueness: 1-Benzyl-3-hydroxyacetylindole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
38692-99-8 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(1-benzylindol-3-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C17H15NO2/c19-12-17(20)15-11-18(10-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16/h1-9,11,19H,10,12H2 |
InChI Key |
UABGNJZDPASNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)CO |
Origin of Product |
United States |
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